Mirabegron

Catalog No.
S548729
CAS No.
223673-61-8
M.F
C21H24N4O2S
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirabegron

Avoid anticholinergic burden and polymorphism risks in urological formulation. Mirabegron (CAS 223673-61-8) is the first-in-class β3-adrenoceptor agonist API, sourced exclusively as the thermodynamically stable α-crystal form. This non-hygroscopic polymorph eliminates the processability failures of the hygroscopic β-form and ensures reliable wet granulation for controlled-release tablets.

  • Bypasses M2/M3-mediated dry mouth and cognitive impairment typical of antimuscarinics.
  • Enables Oral Controlled Absorption System (OCAS) matrices with consistent bioavailability.
  • Used as benchmark for novel β3-AR agonist development; essential for solifenacin combination therapies.

Stringent polymorph control and global supply readiness support your GMP pilot and commercial scale-up.

CAS Number

223673-61-8

Product Name

Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N

solubility

Soluble in DMSO.

Synonyms

2-(2-aminothiazol-4-yl)-4'-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)acetanilide, Betanis, Betmiga, mirabegron, YM 178, YM-178

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

The exact mass of the compound Mirabegron is 396.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Mirabegron (CAS 223673-61-8) is a first-in-class, highly selective β3-adrenergic receptor agonist utilized globally as an active pharmaceutical ingredient (API) for urological therapies, primarily overactive bladder (OAB) syndrome. Structurally, it is an ethanolamine derivative with a molecular weight of 396.51 g/mol. For commercial procurement and large-scale manufacturing, Mirabegron is strictly sourced as its thermodynamically stable α-polymorph, which exhibits the essential non-hygroscopic properties required for solid-dose formulation. Unlike traditional antimuscarinic agents, Mirabegron operates via a distinct mechanism—stimulating cyclic adenosine monophosphate (cAMP) accumulation to relax the detrusor smooth muscle during the storage phase—making it a critical material for formulations requiring high efficacy without anticholinergic liabilities[1].

Substituting Mirabegron with standard-of-care antimuscarinics (such as tolterodine or solifenacin) fundamentally alters the safety and tolerability profile of the final formulation, as antimuscarinics block M2/M3 receptors, inevitably introducing anticholinergic burdens like severe dry mouth and cognitive impairment [1]. From a chemical sourcing perspective, substituting the standard α-polymorph of Mirabegron with its metastable β-form or amorphous variants introduces severe processability risks; the β-form is highly hygroscopic and prone to phase transitions during wet granulation or prolonged storage[2]. Furthermore, utilizing older, non-selective β-agonists fails in application due to off-target β1 cardiovascular activation, cementing Mirabegron's specific α-crystalline form as an irreplaceable API for safe, stable, and targeted urological formulations.

β3-Adrenoceptor Selectivity

Mirabegron demonstrates profound selectivity for the β3-adrenoceptor, effectively isolating the desired detrusor relaxation from cardiovascular side effects associated with β1 or β2 activation. In vitro binding assays utilizing cloned human receptors reveal that Mirabegron possesses a Ki of 40 nM for the β3 subtype, compared to 4,200 nM for β1 and 1,300 nM for β2. This represents a >100-fold selectivity margin over β1-receptors [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Dataβ3-AR Ki = 40 nM
Comparator Or Baselineβ1-AR Ki = 4,200 nM (Off-target baseline)
Quantified Difference105-fold higher affinity for β3 over β1
ConditionsIn vitro cloned human adrenoceptors in CHO cells

This extreme selectivity dictates the compound's safety profile, making it the required API for patients vulnerable to the cardiovascular liabilities of non-selective adrenergic agents.

α-Polymorph Stability & Manufacturability

The commercial viability of Mirabegron is heavily dependent on its solid-state form. The α-polymorph is thermodynamically stable and non-hygroscopic, whereas the β-polymorph and amorphous forms exhibit significant moisture uptake and phase instability. Forced degradation and stability studies confirm that the α-form resists phase transition under high humidity and standard manufacturing stresses, maintaining structural integrity where the β-form acts as a metastable intermediate [1].

Evidence DimensionSolid-State Thermodynamic Stability and Moisture Uptake
Target Compound DataPolymorph α (Thermodynamically stable, non-hygroscopic)
Comparator Or BaselinePolymorph β (Metastable, hygroscopic)
Quantified Differenceα-form prevents moisture-induced phase transitions during storage
ConditionsHigh humidity and temperature forced degradation studies

Procurement must strictly specify the α-polymorph to ensure reproducible tableting, prevent API degradation during wet granulation, and guarantee shelf-life.

Persistence vs. Antimuscarinics

The commercial value of a Mirabegron-based formulation is heavily driven by its tolerability profile, which translates directly to patient persistence. In large-scale comparative analyses, the median time-to-discontinuation for Mirabegron was 169 days, significantly outperforming the standard antimuscarinic tolterodine ER, which had a median persistence of only 56 days. This difference is largely attributed to a 6-fold reduction in the incidence of dry mouth when utilizing the β3 agonist pathway [1].

Evidence DimensionMedian Time-to-Discontinuation (Persistence)
Target Compound DataMirabegron (169 days median persistence)
Comparator Or BaselineTolterodine ER (56 days median persistence)
Quantified Difference201% longer treatment persistence (113 additional days)
Conditions12-month prescription data analysis in OAB patients

Formulators and buyers select Mirabegron over older antimuscarinics to drastically improve long-term product viability and patient compliance.

Detrusor Smooth Muscle Relaxation

Mirabegron's efficacy as an API is validated by its direct action on isolated human bladder tissue. In ex vivo functional assays, Mirabegron induces concentration-dependent relaxation of human bladder strips precontracted with carbachol, demonstrating an EC50 of 0.78 μM. This potency confirms its ability to increase bladder capacity during the storage phase without interfering with the voiding process, outperforming less potent experimental analogs like ritobegron [1].

Evidence DimensionFunctional Relaxation (EC50)
Target Compound DataMirabegron (EC50 = 0.78 μM)
Comparator Or BaselineRitobegron (EC50 = 1.1 μM)
Quantified Difference29% lower concentration required for half-maximal relaxation
ConditionsIsolated human bladder strips precontracted with carbachol

This quantitative pharmacodynamic benchmark is essential for validating API lot efficacy and determining optimal dosing for extended-release formulations.

Hydrophilic Matrix Extended-Release

Because Mirabegron exhibits specific absorption windows and BCS Class III/II characteristics, it is optimally deployed in Oral Controlled Absorption System (OCAS) matrix tablets. The stable α-polymorph is integrated with hydrophilic gel-forming polymers to ensure continuous, slow release throughout the gastrointestinal tract, maximizing bioavailability while preventing dose-dumping [1].

Co-Formulation with Antimuscarinics

Mirabegron is increasingly procured for advanced combination therapies, specifically paired with low-dose solifenacin (e.g., 5 mg). This dual-API strategy leverages Mirabegron's β3 agonism alongside mild M3 antagonism, achieving superior reductions in micturition frequency compared to high-dose monotherapies, while strictly limiting the anticholinergic burden [2].

Urological Drug Discovery Benchmark

In the development of novel β3-adrenoceptor agonists, Mirabegron serves as the mandatory procurement benchmark. Its well-documented Ki values, cAMP accumulation profiles, and human bladder strip EC50 data provide the baseline against which new candidates are evaluated for selectivity, intrinsic activity, and off-target cardiovascular safety [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

396.16199719 Da

Monoisotopic Mass

396.16199719 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MVR3JL3B2V

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (62.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H371 (12.5%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (62.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mirabegron is indicated for the treatment of overactive bladder (OAB) - with symptoms of urge urinary incontinence, urgency, and urinary frequency - either alone or in combination with [solifenacin]. It is also indicated for the treatment of neurogenic detrusor overactivity (NDO) in pediatric patients 3 years of age and older and weighing 35kg or more.
Symptomatic treatment of urgency. Increased micturition frequency and / or urgency incontinence as may occur in adult patients with overactive-bladder syndrome.
Treatment of neurogenic detrusor overactivity
Treatment of idiopathic overactive bladder
The International Continence Society definition of overactive bladder (OAB) is "urinary urgency, usually accompanied by frequency, nocturia, with or without urge urinary incontinence." It is important to understand that OAB isn't an exact disease but a symptom complex with multiple and distinct etiologies. It is an incredibly embarrassing condition, and many patients are uncomfortable discussing it with their providers. The treatment of OAB includes a three-step algorithm: lifestyle modification, pharmacotherapy, and minimally invasive intervention. Lifestyle and behavioral modifications involve paying close attention to fluid consumption, bladder irritants, bladder training, and pelvic muscle floor therapy. The second line includes using anticholinergics or beta-3 adrenoceptor agonists. The third line consists of the injection of intradetrusor onabotulinumtoxinA, sacral neuromodulation, and percutaneous posterior tibial nerve stimulation. As per AUA/SUFU guidelines, in rare cases, fourth-Line Treatment options include augmentation cystoplasty and Urinary Diversion for severe refractor complicated OAB patients.

Livertox Summary

Mirabegron is a beta-3 adrenergic agonist that is used for treatment of overactive bladder syndrome. Mirabegron has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation
Urologic Agents

Pharmacology

Mirabegron has little effect on the mean maximum flow rate or mean detrusor pressure at maximum flow rate in patients with lower urinary tract symptoms and bladder outlet obstruction. Furthermore, mirabegron increases blood pressure in a dose dependent manner. However, this effect is reversible when mirabegron is discontinued. Mirabegron also increases heart rate in a dose dependent manner. The dose in which half-maximal efficacy is demonstrated is 25 mg. Comparatively, the dose in which maximal efficacy is demonstrated is 100 mg.
Mirabegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, mirabegron binds to and activates ADRB3, which leads to smooth muscle relaxation. Mirabegron also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.

MeSH Pharmacological Classification

Urological Agents

ATC Code

G04BD12
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD12 - Mirabegron

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB3 [HSA:155] [KO:K04143]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

223673-61-8

Absorption Distribution and Excretion

The absolute bioavailability of orally administered mirabegron ranges from 29% at a dose of 25 mg to 35% at a dose of 50 mg. The Tmax for the extended-release tablet and suspension formulations are approximately 3.5 hours, while the Tmax for the granule formulation is 4-5 hours. Both Cmax and AUC increase more than dose proportionally - an increase in dose from 50mg to 100mg results in a 2.9- and 2.6-fold increase in Cmax and AUC, respectively, whereas an increase from 50mg to 200mg results in a 8.4- and 6.5-fold increase in Cmax and AUC, respectively. Steady-state concentrations of mirabegron are achieved after approximately 7 days of once-daily administration.
Of a 160mg radiolabeled dose administered to healthy volunteers, approximately 55% of the radioactivity was recovered in the urine and 34% in the feces. Approximately 25% of unchanged mirabegron was recovered in the urine while 0% was recovered in the feces. Renal elimination is achieved primarily via active tubular secretion with some contribution by glomerular filtration.
Following intravenous administration, mirabegron has an apparent steady-state volume of distribution (Vd) of 1670 L indicating extensive distribution.
Total plasma clearance following intravenous administration is approximately 57 L/h, with renal clearance accounting for roughly 25% at approximately 13 L/h.

Metabolism Metabolites

Mirabegron is extensively metabolized via a number of mechanisms, although unchanged parent drug is still the major circulating component following oral administration. Presumed metabolic pathways and their resultant metabolites include amide hydrolysis (M5, M16, M17), glucuronidation (mirabegron O-glucuronide, N-glucuronide, N-carbamoylglucuronide, M12), and secondary amine oxidation or dealkylation (M8, M9, M15), amongst others. The enzymes responsible for the oxidative metabolism of mirabegron are thought to be CYP3A4 and CYP2D6, while the UDP-glucuronosyltransferases responsible for conjugation reactions have been identified as UGT2B7, UGT1A3, and UGT1A8. Other enzymes that may be involved in the metabolism of mirabegron include butylcholinesterase and possibly alcohol dehydrogenase.

Wikipedia

Mirabegron

Biological Half Life

The mean terminal elimination half-life of mirabegron in adults being treated for overactive bladder is approximately 50 hours. In pediatric patients receiving the granule formulation for the treatment of neurogenic detrusor overactivity, the mean terminal elimination half-life is approximately 26-31 hours.

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Rechberger T, Kulik-Rechberger B, Miotła P, Wróbel A. [The new era in the pharmacological treatment of overactive bladder (OAB): mirabegron--a new selective beta3agonist]. Ginekol Pol. 2014 Mar;85(3):214-9. Review. Polish. PubMed PMID: 24783434.
2: Imran M, Najmi AK, Tabrez S. Mirabegron for overactive bladder: a novel, first-in-class β3-agonist therapy. Urol J. 2013 Sep 26;10(3):935-40. Review. PubMed PMID: 24078498.
3: Sanford M. Mirabegron: a review of its use in patients with overactive bladder syndrome. Drugs. 2013 Jul;73(11):1213-25. doi: 10.1007/s40265-013-0086-3. Review. PubMed PMID: 23818156.
4: Bridgeman MB, Friia NJ, Taft C, Shah M. Mirabegron: β3-adrenergic receptor agonist for the treatment of overactive bladder. Ann Pharmacother. 2013 Jul-Aug;47(7-8):1029-38. doi: 10.1345/aph.1S054. Epub 2013 Jun 11. Review. PubMed PMID: 23757386.
5: Kashyap M, Tyagi P. The pharmacokinetic evaluation of mirabegron as an overactive bladder therapy option. Expert Opin Drug Metab Toxicol. 2013 May;9(5):617-27. doi: 10.1517/17425255.2013.786700. Epub 2013 Apr 4. Review. PubMed PMID: 23550899.
6: Suzuki M, Ukai M, Sasamata M, Seki N. [Pharmacological and clinical profile of mirabegron (Betanis(®)): a new therapeutic agent for overactive bladder]. Nihon Yakurigaku Zasshi. 2012 May;139(5):219-25. Review. Japanese. PubMed PMID: 22687876.
7: Bhide AA, Digesu GA, Fernando R, Khullar V. Use of mirabegron in treating overactive bladder. Int Urogynecol J. 2012 Oct;23(10):1345-8. Epub 2012 Mar 13. Review. PubMed PMID: 22411211.
8: Bhide AA, Digesu GA, Fernando R, Khullar V. Mirabegron - a selective β3-adrenoreceptor agonist for the treatment of overactive bladder. Res Rep Urol. 2012 Jul 16;4:41-5. doi: 10.2147/RRU.S28930. eCollection 2012. Review. PubMed PMID: 24199179; PubMed Central PMCID: PMC3806442.
9: Tyagi P, Tyagi V, Chancellor M. Mirabegron: a safety review. Expert Opin Drug Saf. 2011 Mar;10(2):287-94. doi: 10.1517/14740338.2011.542146. Epub 2010 Dec 9. Review. PubMed PMID: 21142693.

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